Dlin-MC4-dma is classified as an ionizable cationic lipid, with a reported pKa value of approximately 6.93. This property allows it to adopt a charged state under physiological conditions, enhancing its interaction with negatively charged nucleic acids. The compound is synthesized from long-chain unsaturated fatty acids and dimethylamino-pentanoic acid, which contribute to its structural integrity and functional capabilities in drug delivery systems .
The synthesis of Dlin-MC4-dma involves a multi-step process, primarily focusing on the esterification reaction between a long-chain unsaturated fatty acid and dimethylamino-pentanoic acid. This reaction typically requires controlled conditions to ensure high yield and purity of the final product.
Dlin-MC4-dma has a complex molecular structure that includes:
The molecular formula for Dlin-MC4-dma is CHNO, with a molecular weight of approximately 302.49 g/mol. Its structural features facilitate the formation of lipid nanoparticles that can encapsulate nucleic acids effectively.
Dlin-MC4-dma participates in various chemical reactions that are essential for its role in drug delivery:
The mechanism by which Dlin-MC4-dma facilitates gene delivery involves several steps:
Dlin-MC4-dma plays a significant role in various scientific applications:
The evolution of lipid nanoparticles (LNPs) reflects a deliberate shift from simple cationic liposomes to sophisticated, multicomponent ionizable lipid systems. This progression can be categorized into three primary generations:
First Generation (Cationic Liposomes/Lipoplexes, 1980s–1990s): Early systems relied on permanently cationic lipids like N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and 1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP). These lipids electrostatically complexed with nucleic acids (lipoplexes), enabling cellular uptake but suffering from significant drawbacks: high cytotoxicity, aggregation in serum, and poor encapsulation efficiency. Helper lipids like Dioleoylphosphatidylethanolamine (DOPE) were incorporated to promote transition to hexagonal phases and enhance endosomal escape, yet systemic toxicity and instability limited clinical utility [3] [7].
Second Generation (Ionizable Lipids & Stable Nucleic Acid Lipid Particles, 2000s): The introduction of ionizable lipids marked a paradigm shift. Pioneering lipids like 1,2-Dioleoyl-3-dimethylaminopropane (DODAP) provided pH-dependent charge but limited potency. Breakthroughs came with high-throughput screening of lipidoid libraries (e.g., C12-200 series) and rational design focusing on unsaturated tails. Critical was the discovery of 1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane (DLin-DMA) for siRNA delivery, whose efficacy was significantly enhanced by optimizing linker chemistry and headgroup spacing, leading to 2,2-Dilinoleyl-4-dimethylaminoethyl-[1,3]-dioxolane (DLin-KC2-DMA) and ultimately (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate (DLin-MC3-DMA or MC3). MC3's optimal pKa (~6.44) and linoleyl tails underpinned the first FDA-approved siRNA LNP therapeutic, Patisiran (Onpattro®), validating the LNP platform [5] [7] [9].
Third Generation (Biodegradable & Targeted LNPs, 2010s–Present): While potent, early ionizable lipids like MC3 showed slow metabolic clearance. Current efforts focus on incorporating biodegradable moieties (e.g., esters, carbamates) into the hydrophobic tails or linkers (e.g., L319, 304-O13, A6), enhancing tolerability for repeat-dose therapies. Concurrently, research explores structurally diverse ionizable lipids (branched tails, polymer-lipid hybrids, phospholipids) to enable extrahepatic delivery (e.g., spleen, lung endothelium, immune cells) and specialized functions like immune activation [7] [9] [10].
Table 1: Key Generations of Lipids for Nucleic Acid Delivery [3] [5] [7]
| Generation | Lipid Type & Examples | Key Advantages | Major Limitations |
|---|---|---|---|
| First (1980s-90s) | Cationic Lipids: DOTMA, DOTAP, DDAB | Simple formulation; Nucleic acid condensation | High cytotoxicity; Serum instability; Poor encapsulation efficiency; Limited in vivo efficacy |
| Second (2000s) | Ionizable Lipids: DODAP, DLin-DMA, DLin-KC2-DMA, MC3 | Lower toxicity (neutral at pH 7.4); Efficient endosomal escape; High encapsulation; Clinical validation (MC3 in Onpattro®) | Slow clearance of some lipids (e.g., MC3); Primarily liver tropism; Limited biodegradability |
| Third (2010s+) | Biodegradable/Tailored Ionizables: L319, 304-O13, FTT5, 306Oi10, A18-Iso5-2DC18 | Improved metabolic clearance; Tunable organ tropism; Potential for immune modulation; Suitable for repeated dosing | Balancing biodegradability with potency; Complexity of synthesis; Targeting specificity still evolving |
The development of microfluidic mixing techniques enabled highly reproducible, scalable production of LNPs with narrow polydispersity, crucial for clinical translation. Furthermore, the canonical four-component LNP formulation (ionizable lipid, phospholipid, cholesterol, PEG-lipid) became standardized, with each component playing a critical role in stability, delivery, and pharmacokinetics [2] [5] [7].
DLin-MC4-DMA (also denoted DLin-M-C4-DMA, Compound MC4, CAS 1226909-66-5), molecular formula C₄₄H₈₁NO₂, molecular weight 656.12 g/mol, is a synthetic ionizable cationic lipid strategically designed as an analog of the benchmark lipid DLin-MC3-DMA (MC3). Its structure features the same critical unsaturated dilinoleyl (Lin) hydrophobic tails (cis-double bonds at positions 9 and 12 on each C18 chain) known to promote membrane fusion and endosomal disruption. The pivotal structural distinction lies in the linker region: MC4 possesses a butyl linker (C4 spacer) between the ester group and the dimethylamine headgroup, replacing the propyl linker (C3 spacer) found in MC3 [4] [10].
This seemingly minor modification has significant physicochemical and functional consequences:
Table 2: Structural and Functional Comparison of DLin-MC4-DMA with Key Ionizable Lipids [4] [5] [7]
| Ionizable Lipid | Molecular Weight (g/mol) | Key Structural Features | Reported/Estimated pKa | Primary Applications & Notes |
|---|---|---|---|---|
| DLin-MC3-DMA (MC3) | 638.05 | Propyl linker (C3), Dilinoleyl tails | 6.44 | Gold standard siRNA delivery (Onpattro®); Robust hepatic delivery; Slow clearance |
| DLin-MC4-DMA (MC4) | 656.12 | Butyl linker (C4), Dilinoleyl tails | >6.5 (Estimated) | Hepatic nucleic acid delivery; SAR analog of MC3; Demonstrates linker length impact |
| L319 | ~662 | MC3-like, but with ester in one tail per chain | ~6.7 | Biodegradable (ester); Comparable siRNA potency to MC3; Faster clearance |
| 306Oi10 | ~850 | Branched tail (Isodecyl acrylate), Ketal linker | ~6.3 | High hepatocyte/Kupffer/endothelial transfection; mRNA delivery; Branching enhances potency |
| A18-Iso5-2DC18 | Complex | Heterocyclic head, Branched tails | Data not widely public | Potent mRNA vaccine delivery; Activates STING pathway |
The landscape of synthetic ionizable lipids extends far beyond the DLin-MC3/4-DMA lineage, encompassing diverse structural classes engineered for specific functionalities. DLin-MC4-DMA occupies a specific niche within this broader taxonomy, characterized by its unsaturated dialkyl structure and focus on hepatic delivery. Key structural categories include:
Table 3: Structural Categories of Synthetic Ionizable Lipids and Position of DLin-MC4-DMA [5] [7] [9]
| Structural Category | Exemplary Lipids | Characteristics | DLin-MC4-DMA (MC4) Positioning |
|---|---|---|---|
| Linoleyl-derived Unsaturated (Dialkyl) | DLin-MC3-DMA, DLin-MC4-DMA, L319, OF-02 | Defined two-chain structure; Unsaturated tails (often linoleyl); Focus on hepatic delivery; Varying linker chemistries | Core Member: Shares dilinoleyl tails & hepatic focus with MC3; Differentiated by butyl linker length. Foundation for biodegradable variants (L319). |
| Multi-tailed (Lipidoids) | C12-200, 98N12-5, 7C1, cKK-E12 | Three or more alkyl tails; Combinatorial synthesis; Cone-shaped geometry; Broader tropism possible (e.g., endothelium) | Distinct Category: MC4 has two tails. Lipidoids offer different design flexibility and potential for non-liver targets. |
| Biodegradable | L319, 304-O13, FTT5, OF-Deg-Lin, 306-O12B | Incorporates hydrolyzable (esters) or reducible (disulfides) bonds; Aim: Faster clearance, improved tolerability | Pre-Biodegradable Design: MC4 lacks engineered cleavable bonds, placing it earlier in the evolutionary timeline than ester/disulfide-containing lipids. |
| Branched-Tail | 306Oi10, 5A2-SC8, FTT5 (also biodegradable) | Alkyl tails with methyl branching (e.g., isodecyl, isotridecyl); Increases tail volume/spacing | Linear Tails: MC4 features linear, albeit unsaturated, dilinoleyl chains. Branched tails offer potency enhancements via altered shape. |
Synthesis and Refinement: DLin-MC4-DMA synthesis follows established organic chemistry routes similar to MC3, involving the conjugation of the hydrophobic dilinoleyl tail component (linoleyl alcohol or derivative) with a suitably protected and activated linker-headgroup precursor (e.g., bromobutyrate linked to dimethylamine), followed by deprotection and purification. Its characterization involves standard techniques: Nuclear Magnetic Resonance (NMR) for structural confirmation, Mass Spectrometry (MS) for molecular weight, High-Performance Liquid Chromatography (HPLC) for purity assessment, and potentiometric titration for pKa determination [4] [10].
Within this diverse landscape, DLin-MC4-DMA serves as a crucial reference point. It exemplifies the impact of targeted structural modification (linker elongation) on the properties of the foundational MC3 scaffold. While newer lipid designs explore biodegradability, branching, and alternative tail chemistries to achieve extrahepatic delivery or enhanced safety profiles, MC4 remains a relevant comparator in structure-activity relationship studies and a viable option for hepatic-targeted nucleic acid delivery research, demonstrating the nuanced interplay between lipid structure and LNP function [4] [7] [10].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1